molecular formula C₄₅H₆₈N₁₂O₁₂ B550140 Allatostatin IV CAS No. 123338-13-6

Allatostatin IV

Cat. No.: B550140
CAS No.: 123338-13-6
M. Wt: 969.1 g/mol
InChI Key: BYSKWCFHMJZUBY-POFDKVPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allatostatin IV is an octapeptide amine with the sequence Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH2. It belongs to the allatostatin family, which are neuropeptides found in insects. These peptides play a crucial role in inhibiting the synthesis of juvenile hormone, a hormone responsible for regulating development, reproduction, and other physiological processes in insects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allatostatin IV is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified .

Industrial Production Methods: While industrial-scale production of this compound is not common, the principles of SPPS can be scaled up. Automated peptide synthesizers are often used to increase efficiency and yield. The purification process typically involves high-performance liquid chromatography (HPLC) to ensure the peptide’s purity .

Chemical Reactions Analysis

Types of Reactions: Allatostatin IV can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Allatostatin IV has several applications in scientific research:

Mechanism of Action

Allatostatin IV exerts its effects by binding to specific receptors on the corpora allata, an endocrine gland in insects. This binding inhibits the synthesis of juvenile hormone, thereby regulating various physiological processes. The molecular targets include allatostatin receptors, which are G-protein-coupled receptors (GPCRs) involved in signal transduction pathways .

Comparison with Similar Compounds

Uniqueness of Allatostatin IV: this compound is unique due to its specific amino acid sequence and its potent inhibitory effect on juvenile hormone synthesis. Its structure and function make it a valuable tool for studying hormone regulation in insects and developing targeted insecticides .

Properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H68N12O12/c1-24(2)17-31(38(47)63)52-36(60)22-51-40(65)33(19-26-9-6-5-7-10-26)55-44(69)35(23-58)57-43(68)34(20-27-12-14-28(59)15-13-27)56-42(67)32(18-25(3)4)54-41(66)30(11-8-16-50-45(48)49)53-39(64)29(46)21-37(61)62/h5-7,9-10,12-15,24-25,29-35,58-59H,8,11,16-23,46H2,1-4H3,(H2,47,63)(H,51,65)(H,52,60)(H,53,64)(H,54,66)(H,55,69)(H,56,67)(H,57,68)(H,61,62)(H4,48,49,50)/t29-,30-,31-,32-,33-,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSKWCFHMJZUBY-POFDKVPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H68N12O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474429
Record name Allatostatin IV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

969.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123338-13-6
Record name Allatostatin IV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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